molecular formula C16H17NO6S2 B2829057 methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396887-87-8

methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Katalognummer: B2829057
CAS-Nummer: 1396887-87-8
Molekulargewicht: 383.43
InChI-Schlüssel: AYOZLLWONXQQMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative with a chroman-4-ylmethyl substituent. Its structure comprises a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a sulfamoyl moiety linked to a 4-hydroxychroman-4-ylmethyl group. This compound is structurally related to peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) antagonists, which are studied for their roles in metabolic regulation, inflammation, and cancer metastasis .

Eigenschaften

IUPAC Name

methyl 3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S2/c1-22-15(18)14-13(6-9-24-14)25(20,21)17-10-16(19)7-8-23-12-5-3-2-4-11(12)16/h2-6,9,17,19H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOZLLWONXQQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves several key steps:

    Formation of the Chroman Moiety: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.

    Sulfamoylation: The chroman derivative is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.

    Thiophene Carboxylation: The thiophene ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction using a suitable acyl chloride.

    Coupling Reaction: Finally, the chroman-sulfamoyl intermediate is coupled with the thiophene carboxylate under conditions that facilitate the formation of the desired ester linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group on the chroman moiety can undergo oxidation to form a ketone.

    Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

    Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Formation of a chromanone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used in the design of probes for studying biological pathways involving sulfamoyl-containing compounds.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their physical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive functional groups.

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfamoyl group can form hydrogen bonds with enzyme active sites, while the thiophene and chroman moieties can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares a common scaffold with several PPARβ/δ antagonists, differing primarily in the substituents on the sulfamoyl group and aromatic rings. Key analogues include:

Compound Name Substituent on Sulfamoyl Group Key Structural Features Biological Target
Methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate 4-Hydroxychroman-4-ylmethyl Chroman ring with hydroxyl group PPARβ/δ (putative antagonist)
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (10h) 4-(Isopentylamino)-2-methoxyphenyl Methoxy and isopentylamino groups on phenyl ring PPARβ/δ antagonist (IC₅₀ ~ 1 µM)
GSK0660 2-Methoxy-4-(phenylamino)phenyl Phenylamino and methoxy groups on phenyl ring PPARδ antagonist (IC₅₀ ~ 200 nM)
ST247 4-(Hexylamino)-2-methoxyphenyl Hexylamino and methoxy groups on phenyl ring PPARδ antagonist
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methoxycarbonylmethyl Linear alkyl chain with ester group N/A (structural analogue)

Pharmacological and Physicochemical Properties

  • Potency and Selectivity: Compound 10h demonstrates moderate PPARβ/δ antagonism (IC₅₀ ~ 1 µM) and has been used in studies on melanoma metastasis and retinal vascular disease . GSK0660 exhibits higher potency (IC₅₀ ~ 200 nM) but lacks the chroman ring, which may influence tissue penetration or metabolic stability .
  • Physicochemical Data: Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820-63-7), a simpler analogue, has a melting point of 96–98°C, boiling point of 452.3°C, and logP of 1.46, suggesting moderate hydrophobicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.